molecular formula C14H17NO3 B183579 ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS No. 152712-44-2

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Cat. No. B183579
M. Wt: 247.29 g/mol
InChI Key: NGXHDIFRFPQYPV-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold . It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 .


Synthesis Analysis

The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, such as ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, has been achieved using the Castagnoli–Cushman reaction . This reaction is a prominent exploitation strategy for the simplification of natural product structures and their molecular frameworks to provide a synthetically accessible bioactive scaffold .


Molecular Structure Analysis

The molecular structure of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate includes a 3,4-dihydroquinolin-1(2H)-one scaffold, which is a bioactive natural scaffold exploited for plant disease management .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction is used in the synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate and its derivatives . This reaction is a key step in the synthesis of these compounds, leading to the establishment of the desired compounds for application in crop protection .


Physical And Chemical Properties Analysis

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate has a molecular formula of C13H17NO2 and a molecular weight of 219.28 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, sharing a part of the core structure with the query compound, are recognized for their significant therapeutic potential. These compounds have been explored for various medical applications due to their neuroprotective, anticancer, and antimicrobial properties. Notably, the anticancer drug trabectedin, characterized by its fused tetrahydroisoquinoline rings, exemplifies the clinical relevance of this structural class. It interacts with DNA and nuclear proteins, altering the tumor microenvironment and demonstrating efficacy in combination therapies for ovarian cancer (D’Incalci & Galmarini, 2010). Additionally, patents on tetrahydroisoquinoline derivatives highlight ongoing research into their potential for treating malaria, CNS disorders, cardiovascular diseases, and metabolic disorders, underscoring their versatility and broad therapeutic applicability (Singh & Shah, 2017).

Ethyl Esters as Liquid Organic Hydrogen Carriers

Ethyl esters have been investigated for their role in renewable energy, particularly as components of Liquid Organic Hydrogen Carriers (LOHC) systems. The reversible conversion between ethanol and ethyl acetate, producing and storing hydrogen, represents a promising approach to harness and utilize bioethanol's potential as a sustainable energy source. This process not only highlights the environmental and safety benefits of using ethyl esters in energy storage but also demonstrates the feasibility of integrating bioethanol into the energy sector, offering a low-carbon alternative to traditional fuels (Santacesaria et al., 2023).

Future Directions

The 3,4-dihydroquinolin-1(2H)-one scaffold and its derivatives, including ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, have shown promising bioactivity against phytopathogens . This suggests potential applications in plant disease management. Future research could focus on further understanding the mode of action of these compounds and optimizing their structures for increased potency .

properties

IUPAC Name

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXHDIFRFPQYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) was added bromoethyl pyruvate (40 mL, 0.29 mol) dropwise over 30 minutes. Following 24 hours of stirring, the reaction mixture was filtered, the filter cake rinsed well with tetrahydrofuran (100 mL) and the filtrate concentrated under reduced pressure to dryness to give 79.7 g of the desired compound as a red oil.
Quantity
75.5 mL
Type
reactant
Reaction Step One
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add bromoethyl pyruvate (40 mL, 0.29 mol) to a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) dropwise over 30 minutes. Stir for 24 hours, filter the reaction mixture, rinse the filter cake well with tetrahydrofuran (100 mL), and concentrate the filtrate under reduced pressure to provide the desired compound as a red oil (79.7 g).
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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